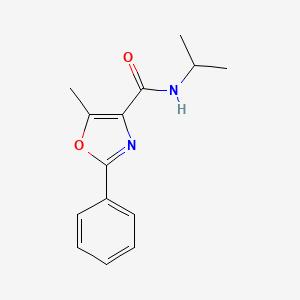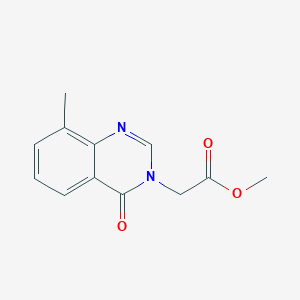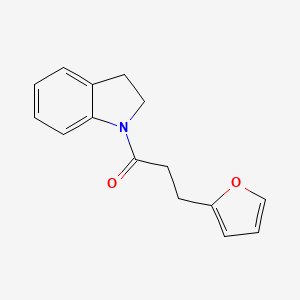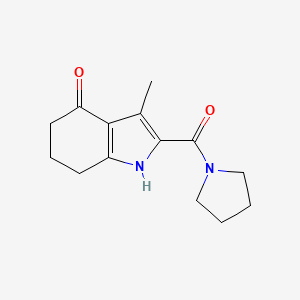
5-bromo-N-prop-2-ynylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-prop-2-ynylthiophene-3-carboxamide (BPYC) is a synthetic compound used in scientific research for its unique biochemical and physiological effects. BPYC is a member of the thiophene family and has been synthesized by various methods.
Mecanismo De Acción
5-bromo-N-prop-2-ynylthiophene-3-carboxamide inhibits the activity of HDACs by binding to their active site, which prevents the deacetylation of histones. This results in the accumulation of acetylated histones, which can lead to changes in gene expression. 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial effects. 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of HDACs. Additionally, 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-prop-2-ynylthiophene-3-carboxamide in lab experiments is its ability to inhibit the activity of HDACs, which can lead to changes in gene expression. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 5-bromo-N-prop-2-ynylthiophene-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs based on the inhibition of HDACs. Another area of interest is the development of new antibiotics based on the anti-microbial properties of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide. Additionally, further research is needed to determine the potential toxicity of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide and its effects on various biological processes.
Métodos De Síntesis
5-bromo-N-prop-2-ynylthiophene-3-carboxamide can be synthesized by various methods, including the reaction of 5-bromo-3-thiophenecarboxylic acid with propargylamine, followed by cyclization. Another method involves the reaction of 5-bromo-3-thiophenecarboxylic acid with propargyl alcohol, followed by dehydration. Both methods result in the formation of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been used in scientific research for its unique properties, including its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition by 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been shown to have anti-cancer effects. 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-bromo-N-prop-2-ynylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-2-3-10-8(11)6-4-7(9)12-5-6/h1,4-5H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMZDWFPNYZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-ynylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)

![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)



![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
